molecular formula C17H17BrN2O2 B1374693 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine CAS No. 1823434-00-9

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine

Cat. No.: B1374693
CAS No.: 1823434-00-9
M. Wt: 361.2 g/mol
InChI Key: IILNFOQIYDOAQA-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a nitro group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Scientific Research Applications

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, the nitro group in this compound could potentially make it explosive under certain conditions. Additionally, the bromophenyl group could make the compound toxic and potentially harmful to the environment .

Future Directions

The study of pyrrolidine derivatives is a significant area of research in medicinal chemistry due to their presence in many biologically active compounds. Future research could involve the synthesis and testing of this compound for potential biological activity .

Preparation Methods

The synthesis of 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Bromination: The bromophenyl group is introduced through an electrophilic aromatic substitution reaction.

    Nitration: The nitro group is added via a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine include:

    rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate: This compound has a similar pyrrolidine core but with different substituents.

    rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione: This compound features a chloropyrrolidine ring instead of a nitropyrrolidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILNFOQIYDOAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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